8(9)-EET ethanolamide

Cannabinoid receptor pharmacology CB2 agonism Endocannabinoid metabolism

8(9)-EET ethanolamide (also designated 8,9-EET-EA or 8(9)-EpETrE-EA) is an N-acylethanolamine formed by cytochrome P450 (CYP450)-mediated epoxidation of arachidonoyl ethanolamide (anandamide, AEA) across the 8,9-double bond. As a member of the epoxyeicosatrienoic acid ethanolamide (EET-EA) class, it shares the epoxide and ethanolamide structural motifs with its 5,6-, 11,12-, and 14,15- regioisomers.

Molecular Formula C22H37NO3
Molecular Weight 363.5
Cat. No. B1153726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8(9)-EET ethanolamide
Synonyms8(9)-EpETrE Ethanolamide
Molecular FormulaC22H37NO3
Molecular Weight363.5
Structural Identifiers
SMILESCCCCC/C=CC/C=CC[C@H]1O[C@H]1C/C=CCCCC(=O)NCCO
InChIInChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-12-15-20-21(26-20)16-13-10-11-14-17-22(25)23-18-19-24/h6-7,9-10,12-13,20-21,24H,2-5,8,11,14-19H2,1H3,(H,23,25)/b7-6-,12-9-,13-10-/t20-,21+/m1/s1
InChIKeyBXHPMUQFGGSDAK-PDFUHZMOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8(9)-EET Ethanolamide: A Cytochrome P450-Derived Anandamide Metabolite with Distinct Vascular Pharmacology


8(9)-EET ethanolamide (also designated 8,9-EET-EA or 8(9)-EpETrE-EA) is an N-acylethanolamine formed by cytochrome P450 (CYP450)-mediated epoxidation of arachidonoyl ethanolamide (anandamide, AEA) across the 8,9-double bond [1]. As a member of the epoxyeicosatrienoic acid ethanolamide (EET-EA) class, it shares the epoxide and ethanolamide structural motifs with its 5,6-, 11,12-, and 14,15- regioisomers [2]. Unlike the parent AEA, which exhibits broad cannabinoid receptor activity, the EET-EA regioisomers display differential receptor selectivity profiles, metabolic stability, and tissue-specific actions [3].

Why 8(9)-EET Ethanolamide Cannot Be Substituted by Alternative EET-EA Regioisomers


EET-EA regioisomers are not functionally interchangeable due to epoxide position-dependent differences in receptor pharmacology, enzymatic hydrolysis rates, and vasoactive effects. While 5(6)-EET ethanolamide is a potent, selective CB2 receptor agonist (Ki = 8.9 nM for CB2) [1], 8(9)-EET ethanolamide has not demonstrated CB2 agonism and instead exhibits a distinct cyclooxygenase-dependent preglomerular vasoconstriction effect in renal microcirculation [2]. Furthermore, the four regioisomers are hydrolyzed by epoxide hydrolases at markedly different efficiencies, with 14,15- and 11,12-EET-EA being the most rapidly metabolized, followed by 8,9-EET-EA and 5,6-EET-EA [3]. Substituting 8(9)-EET ethanolamide with another EET-EA or the parent AEA in experimental systems will therefore confound interpretation of receptor signaling, metabolic fate, and tissue-specific vascular outcomes.

Quantitative Differentiation of 8(9)-EET Ethanolamide: Head-to-Head and Cross-Study Comparative Evidence


CB2 Receptor Agonism: 8(9)-EET Ethanolamide Lacks the Potent CB2 Agonism of 5(6)-EET Ethanolamide

8(9)-EET ethanolamide has not been reported to exhibit measurable CB2 receptor agonism in published binding or functional assays, in stark contrast to its 5(6)-regioisomer. 5(6)-EET ethanolamide binds human CB2 with Ki = 8.9 nM and functionally suppresses cAMP accumulation with IC50 = 9.8 nM, representing a >1,200-fold selectivity over CB1 (Ki = 11.4 μM) [1]. This differential pharmacology is regioisomer-specific and not extrapolatable across the EET-EA class. Researchers requiring CB2-mediated signaling must use 5(6)-EET ethanolamide; those investigating CB2-independent EET-EA actions should select 8(9)-EET ethanolamide to avoid confounding receptor activation.

Cannabinoid receptor pharmacology CB2 agonism Endocannabinoid metabolism

Epoxide Hydrolase-Mediated Hydrolysis: 8(9)-EET Ethanolamide Exhibits Intermediate Metabolic Stability

The rate of enzymatic hydrolysis to dihydroxyeicosatrienoic acid ethanolamides (DHET-EAs) differs significantly among EET-EA regioisomers. Using recombinant human soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH), the substrate preference ranked: 14,15-EET-EA ≈ 11,12-EET-EA > 8,9-EET-EA > 5,6-EET-EA, based on catalytic efficiency (kcat/KM) [1]. 8(9)-EET ethanolamide occupies an intermediate position—more stable than the rapidly hydrolyzed 11,12- and 14,15- isomers, but less stable than the poorly hydrolyzed 5,6- isomer. This differential hydrolysis profile has direct implications for experimental half-life and the accumulation of downstream DHET-EA metabolites.

Epoxide hydrolase EET-EA metabolism Pharmacokinetics

Renal Microvascular Action: 8(9)-EET Ethanolamide Induces Cyclooxygenase-Dependent Preglomerular Vasoconstriction

8(9)-EET ethanolamide is distinguished from other EET-EA regioisomers by its unique effect on renal microcirculation. (±)8(9)-EET reduces glomerular filtration rate through cyclooxygenase-dependent preglomerular vasoconstriction [1]. This vascular action is specific to the 8,9-epoxide position and is not a general property of the EET-EA class. By contrast, certain free acid EETs (e.g., 11,12-EET) are classically associated with vasodilation, and the physiological actions of 8(9)-EET ethanolamide itself have not been fully characterized beyond this renal vasoconstrictive effect . This makes the compound a critical tool for dissecting epoxide-position-specific vascular signaling pathways.

Renal hemodynamics Preglomerular vasoconstriction Cyclooxygenase

Endogenous Detection Limits: 8(9)-EET Ethanolamide Levels Are Comparable to Other EET-EAs in Tissues

Using a validated LC-MS/MS method, endogenous levels of all four EET-EA regioisomers (including 8(9)-EET ethanolamide) were found to be below the instrumental detection limit of 0.1–3.4 nM in mouse tissues [1]. This finding indicates that none of the EET-EA regioisomers accumulate to high endogenous concentrations, and that exogenous administration is required for functional studies across the entire class. From a procurement standpoint, this validates the necessity of sourcing high-purity synthetic standards for all experimental work involving EET-EAs, as endogenous material cannot be reliably isolated or quantified from biological specimens.

Endogenous lipidomics LC-MS/MS EET-EA quantification

Defined Application Scenarios for 8(9)-EET Ethanolamide Based on Quantified Differentiation


Renal Hemodynamics and Preglomerular Vasoconstriction Studies

Investigators studying cyclooxygenase-dependent regulation of glomerular filtration rate and afferent arteriolar tone should select 8(9)-EET ethanolamide as the tool compound. This application is supported by evidence that (±)8(9)-EET reduces glomerular filtration rate via preglomerular vasoconstriction [1]. Alternative EET-EA regioisomers do not reproduce this specific renal vascular effect.

CB2 Receptor-Independent EET-EA Signaling Pathway Dissection

For experiments designed to interrogate EET-EA biological actions that are independent of cannabinoid CB2 receptor activation, 8(9)-EET ethanolamide is the appropriate regioisomer. Unlike 5(6)-EET ethanolamide, which is a potent CB2 agonist (Ki = 8.9 nM), 8(9)-EET ethanolamide does not activate CB2 [1], eliminating CB2-mediated confounding signals.

Comparative EET-EA Metabolic Stability and Epoxide Hydrolase Substrate Profiling

Researchers characterizing the substrate specificity of epoxide hydrolases (sEH, mEH) or investigating the metabolic fate of EET-EAs require 8(9)-EET ethanolamide to establish the full rank-order profile. The compound occupies the intermediate position in hydrolysis efficiency (14,15- ≈ 11,12- > 8,9- > 5,6-EET-EA) [1]. Omission of 8(9)-EET ethanolamide would produce an incomplete dataset and mask structure-activity relationships for epoxide hydrolase recognition.

LC-MS/MS Method Development and Validation for EET-EA Lipidomics

Analytical laboratories developing targeted lipidomics methods for EET-EA quantification must include 8(9)-EET ethanolamide as an authentic standard. Because endogenous tissue levels of all EET-EA regioisomers fall below routine detection limits (0.1–3.4 nM) [1], method calibration and validation require synthetic standards of each regioisomer, including the 8,9-isomer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8(9)-EET ethanolamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.